molecular formula C24H40O5S B1598103 17-(Tosyloxy)heptadecanoic acid CAS No. 76298-42-5

17-(Tosyloxy)heptadecanoic acid

Cat. No. B1598103
CAS RN: 76298-42-5
M. Wt: 440.6 g/mol
InChI Key: XJXKIEVCUXQWDZ-UHFFFAOYSA-N
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Description

17-(Tosyloxy)heptadecanoic acid is a compound with the molecular formula C24H40O5S . It contains 70 bonds in total, including 30 non-H bonds, 9 multiple bonds, 19 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 sulfonate .


Synthesis Analysis

The synthesis of 17-(Tosyloxy)heptadecanoic acid involves a multi-step reaction with 5 steps . The process includes the use of diethyl ether, LiAlH4, LiNH2, Fe(NO3)3, tetrahydrofuran, NH3, H2, PtO2, and pyridine .


Molecular Structure Analysis

The molecular structure of 17-(Tosyloxy)heptadecanoic acid consists of 70 atoms, including 40 Hydrogen atoms, 24 Carbon atoms, 5 Oxygen atoms, and 1 Sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving 17-(Tosyloxy)heptadecanoic acid are complex and involve multiple steps . The reactions occur under specific conditions, such as in pyridine at 0℃ .

Scientific Research Applications

Radiotracer Development for PET Imaging

A study by Kim et al. (2009) synthesized 17-[4-(2-[18F]fluoroethyl)-1H-1,2,3-triazol-1-yl]-6-thia-heptadecanoic acid ([(18)F]1), a PET radiotracer for evaluating fatty acid metabolism. This compound demonstrated high radioactivity accumulation in the heart and underwent metabolic trapping via beta-oxidation in myocardium, suggesting its potential use in myocardial fatty acid metabolism evaluation (Kim et al., 2009).

Metabolic Pathways in Yeasts

Řezanka et al. (2015) employed precursor-directed biosynthesis for the directed preparation of positional isomers of heptadecanoic acid, exploring their pharmacological properties. This research provided insights into the metabolic pathways of fatty acids in yeasts, offering a framework for further pharmacological exploration (Řezanka et al., 2015).

Novel Bioactive Products from Omega-3 Fatty Acid Transformation

Serhan et al. (2002) identified resolvins, a novel family of bioactive products from the transformation circuits initiated by aspirin treatment of docosahexaenoic acid (DHA), including 17R-hydroxy-containing di- and tri-hydroxy-docosanoids. These compounds were found to counter proinflammation signals, highlighting a potential avenue for therapeutic development in inflammation and resolution biology (Serhan et al., 2002).

Safety And Hazards

17-(Tosyloxy)heptadecanoic acid is identified as a laboratory chemical and is used in the manufacture of chemical compounds . It is classified as having acute toxicity when ingested orally and can cause skin corrosion/irritation .

properties

IUPAC Name

17-(4-methylphenyl)sulfonyloxyheptadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O5S/c1-22-17-19-23(20-18-22)30(27,28)29-21-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-24(25)26/h17-20H,2-16,21H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXKIEVCUXQWDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372006
Record name 17-[(4-Methylbenzene-1-sulfonyl)oxy]heptadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17-(Tosyloxy)heptadecanoic acid

CAS RN

76298-42-5
Record name 17-[(4-Methylbenzene-1-sulfonyl)oxy]heptadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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